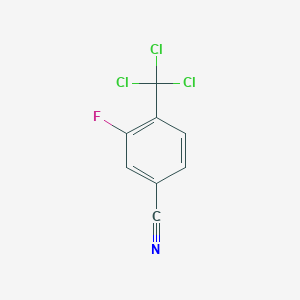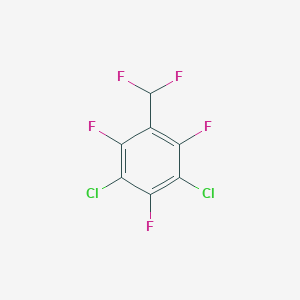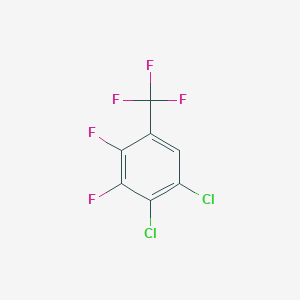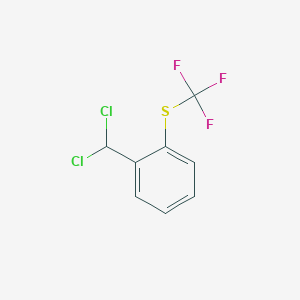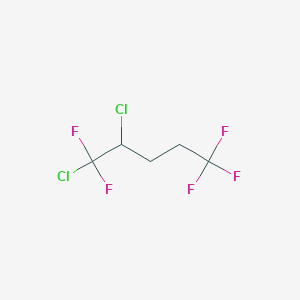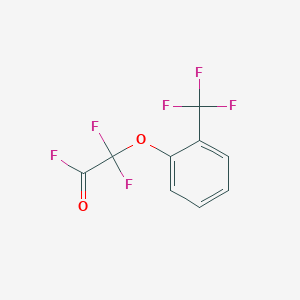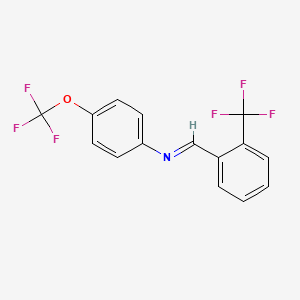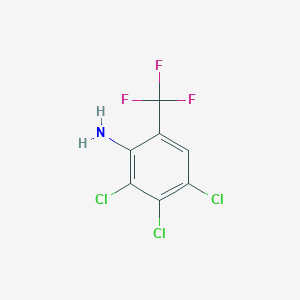
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% (2,3,4-TC6TFA) is an organochlorine compound that has been used in various scientific research applications since its discovery in the mid-20th century. The compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology due to its unique properties.
Aplicaciones Científicas De Investigación
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in polymerization reactions. It has also been used in the synthesis of organophosphorus compounds, as a ligand in coordination chemistry, and as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% acts as a Lewis acid, which means that it can coordinate with Lewis bases, such as amines, to form complexes. It can also act as a nucleophile and can be used to catalyze reactions such as the Michael addition.
Biochemical and Physiological Effects
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to be a potent inhibitor of monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% in laboratory experiments has several advantages. It is non-toxic, non-volatile, and relatively stable, making it suitable for use in a variety of reactions. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it is also important to note that 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% is a strong Lewis acid, and as such, it can react with many other compounds, which could lead to unwanted side reactions.
Direcciones Futuras
There are many potential future directions for the use of 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% in scientific research. It could be used as a reagent in the synthesis of new pharmaceuticals, as a catalyst in the synthesis of polymers, or as a ligand in coordination chemistry. It could also be used as a reagent in the synthesis of heterocyclic compounds, or as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, it could be used as an inhibitor of other enzymes or as a reagent in other chemical reactions.
Métodos De Síntesis
2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95% is synthesized via a two-step process. The first step involves the reaction of aniline with trichloroacetic acid to form 2,3,4-trichloroaniline. The second step involves the reaction of 2,3,4-trichloroaniline with trifluoromethyl iodide to form 2,3,4-Trichloro-6-(trifluoromethyl)aniline, 95%. The reaction of aniline with trichloroacetic acid is carried out at room temperature, while the reaction of 2,3,4-trichloroaniline with trifluoromethyl iodide is carried out at an elevated temperature of 140°C.
Propiedades
IUPAC Name |
2,3,4-trichloro-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQPOBBHJIRBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

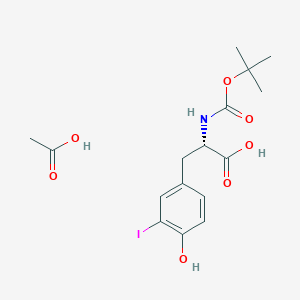
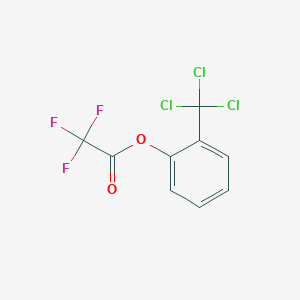

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)
